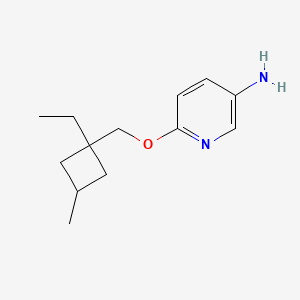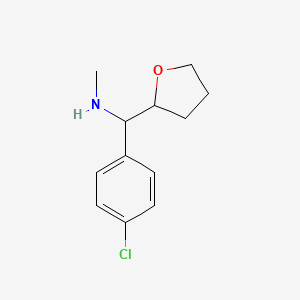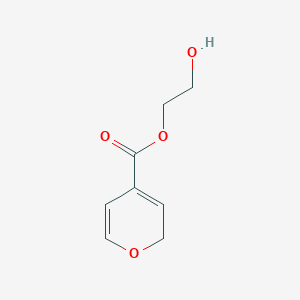
2-Hydroxyethyl 2H-pyran-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyethyl 2H-pyran-4-carboxylate is a chemical compound that belongs to the class of pyran derivatives. Pyrans are six-membered oxygen-containing heterocycles that have garnered significant interest due to their broad spectrum of biological and pharmaceutical properties. The 2H-pyran ring structure is a common motif in many natural products and synthetic compounds, making it a valuable target for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2H-pyran-4-carboxylate typically involves multicomponent reactions (MCRs), which are known for their high efficiency, atom economy, and green reaction conditions. One common synthetic route involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
Industrial production methods for pyran derivatives, including this compound, often rely on scalable and cost-effective processes. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product. The choice of catalysts and reaction conditions is optimized to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
2-Hydroxyethyl 2H-pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted pyrans, carboxylic acids, alcohols, and ketones. These products can serve as intermediates for further chemical transformations or as final compounds with specific biological activities.
科学的研究の応用
2-Hydroxyethyl 2H-pyran-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It serves as a probe for studying biological processes and as a precursor for bioactive compounds.
Medicine: The compound has potential therapeutic applications due to its biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用機序
The mechanism of action of 2-Hydroxyethyl 2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The presence of the hydroxyethyl and carboxylate groups allows the compound to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and function.
類似化合物との比較
Similar Compounds
Similar compounds to 2-Hydroxyethyl 2H-pyran-4-carboxylate include other pyran derivatives such as:
- 2H-chromenes
- Pyran-2-ones
- Pyran-4-ones
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The hydroxyethyl group enhances its solubility and ability to form hydrogen bonds, while the carboxylate group provides additional sites for chemical modification and interaction with biological targets.
特性
分子式 |
C8H10O4 |
|---|---|
分子量 |
170.16 g/mol |
IUPAC名 |
2-hydroxyethyl 2H-pyran-4-carboxylate |
InChI |
InChI=1S/C8H10O4/c9-3-6-12-8(10)7-1-4-11-5-2-7/h1-2,4,9H,3,5-6H2 |
InChIキー |
BWKQSMTVGCYPDM-UHFFFAOYSA-N |
正規SMILES |
C1C=C(C=CO1)C(=O)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


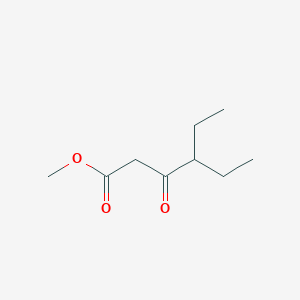
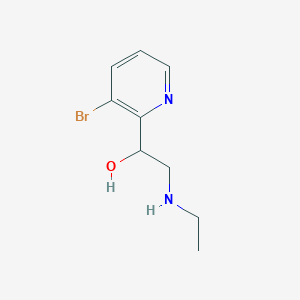


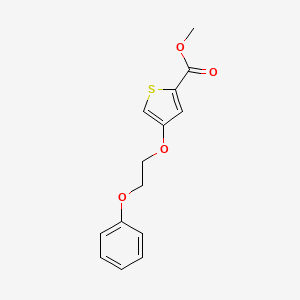
![2-Chloro-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13016314.png)
![2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13016316.png)
![7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid](/img/structure/B13016317.png)
![3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13016320.png)
![4,6-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13016334.png)
![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13016335.png)

